molecular formula C16H17N3OS B2565176 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034236-48-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2565176
CAS No.: 2034236-48-9
M. Wt: 299.39
InChI Key: DGBUSPRHDSLKIG-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene-2-carboxamide core linked via an ethyl group to a 1,5-dimethylpyrazole moiety. The benzo[b]thiophene system, a sulfur-containing heterocycle, contributes to its aromatic and electronic properties, while the pyrazole ring introduces hydrogen-bonding capabilities and conformational flexibility.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-9-13(18-19(11)2)7-8-17-16(20)15-10-12-5-3-4-6-14(12)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUSPRHDSLKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate reagents.

    Coupling Reaction: The final step involves coupling the pyrazole moiety with the benzo[b]thiophene core through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antinociceptive Activity

Research indicates that benzo[b]thiophene-2-carboxamides exhibit potent antinociceptive effects. For instance, one study reported that a related compound demonstrated significant pain relief in thermal-stimulated pain models, with an effective dose (ED50) of 127.1 ± 34.65 μg/kg . This suggests potential applications in pain management therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of benzo[b]thiophene display broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key microbial enzymes .

Antitumor Activity

Recent investigations have highlighted the anti-cancer potential of compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide. For example, thiazole-pyridine hybrids derived from similar structures have shown promising results against breast cancer cell lines, outperforming standard chemotherapeutic agents such as 5-fluorouracil . This positions the compound as a candidate for further development in oncology.

Synthesis of Novel Derivatives

The versatility of benzo[b]thiophene derivatives allows for the synthesis of new compounds with tailored biological activities. Researchers have successfully synthesized various derivatives through multi-step reactions, enhancing their pharmacological profiles and expanding their applicability in drug discovery .

Structure-Activity Relationship (SAR) Studies

SAR studies on similar compounds have provided insights into how structural modifications can influence biological activity. For instance, the introduction of different substituents on the pyrazole ring has been linked to enhanced efficacy against specific targets, such as DNA gyrase B in bacterial strains . Such findings are crucial for guiding future synthetic efforts.

Organic Electronics

The unique electronic properties of benzo[b]thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and exhibit desirable optical properties can be exploited in developing efficient electronic devices .

Case Studies

Study ReferenceApplicationKey Findings
Antinociceptive ActivityPotent pain relief with ED50 of 127.1 ± 34.65 μg/kg
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungi
Antitumor ActivitySuperior efficacy against breast cancer compared to 5-fluorouracil
Synthesis of DerivativesSuccessful multi-step synthesis enhancing pharmacological profiles

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and selected analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Functional Impact
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide (Target) C₁₇H₁₇N₃O₂S 339.40 Ethyl linker between pyrazole and benzothiophene; no halogen substituents Enhanced flexibility; potential for varied binding modes due to linker
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide C₂₀H₁₆ClN₃O₂S 397.88 Chlorine substituent on benzothiophene; 3-oxo, 2-phenyl pyrazole; no ethyl linker Increased hydrophobicity; possible metabolic stability improvements
ANA12 (N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide) C₂₃H₂₄N₄O₃S 452.52 Azepine-aminocarbonyl side chain; benzyl linkage TrkB receptor antagonism; distinct binding pocket interactions

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Solubility

The amide group in the target compound enables hydrogen bonding, critical for molecular recognition. The chloro analog’s rigid pyrazole (3-oxo, 2-phenyl) and halogen substituent likely promote stronger intermolecular interactions, as seen in similar structures .

Crystallographic Analysis

For example, the chloro analog’s crystal structure might reveal halogen bonding or π-π stacking between aromatic rings .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene core and a pyrazole moiety, which are linked via an ethyl group. The synthesis typically involves several steps:

  • Formation of the Pyrazole Moiety : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
  • Synthesis of the Benzo[b]thiophene Core : Cyclization reactions involving thiophene derivatives are utilized.
  • Coupling Reaction : The final step involves forming an amide bond between the pyrazole and benzo[b]thiophene using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Active derivatives exhibited bactericidal activities against pathogenic isolates, inhibiting biofilm formation .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity Testing : Various pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF7 and A549. For instance, certain derivatives exhibited GI50 values of 3.79 µM for MCF7 cells, indicating strong growth inhibition .
  • Mechanistic Insights : The compound's mechanism may involve the inhibition of specific kinases or apoptotic pathways that lead to cancer cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
N-(2-(1,5-dimethylpyrazol-3-yl)ethyl)benzamideStructureModerate anticancer activity
N-(2-(1,5-dimethylpyrazol-3-yl)ethyl)thiophene-2-carboxamideStructureHigh antimicrobial activity

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Properties : A study published in ACS Omega demonstrated that derivatives similar to this compound significantly inhibited the growth of various bacteria with notable MIC values .
  • Evaluation Against Cancer Cell Lines : Research published in MDPI illustrated that pyrazole-linked compounds showed promising results in inhibiting tumor growth in multiple cancer cell lines, suggesting potential therapeutic applications .

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